{2-[(4-Methyl-1-piperidinyl)methyl]phenyl}methanol hydrochloride
Description
Benzylpiperidine Scaffold Optimization
The benzylpiperidine core consists of a phenyl ring connected to a piperidine moiety via a methylene bridge. This scaffold is structurally analogous to 3-benzylpiperidine hydrochloride (CAS 193204-22-7), which exhibits a similar backbone but lacks the hydroxymethyl group. The piperidine ring’s chair conformation enhances stability, while the methylene bridge between the aromatic and heterocyclic systems introduces conformational flexibility.
Key structural parameters include:
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₂₂ClNO |
| Molecular Weight | 255.78 g/mol |
| Aromatic System | Monosubstituted benzene |
| Heterocycle | N-Methylpiperidine |
The benzylpiperidine framework is optimized for balanced lipophilicity, with a calculated partition coefficient (ClogP) of ~2.3, derived from QikProp descriptor analysis. This balance facilitates membrane permeability while retaining aqueous solubility—a critical factor for bioavailability.
Hydroxymethyl Substituent Functionalization
The hydroxymethyl group (-CH₂OH) at the phenyl ring’s para position introduces polar functionality. Compared to simpler analogs like [2-(4-methylpiperazin-1-yl)phenyl]methanol (CID 2795567), this substituent enhances hydrogen-bonding capacity, as evidenced by a 15% increase in polar surface area (PSA) relative to non-hydroxylated derivatives.
The alcohol group participates in:
- Hydrogen-bond donation : Forms stable interactions with carboxylate or phosphate groups in biological targets.
- Solubility modulation : Increases water solubility by ~20% compared to methyl ether analogs.
- Metabolic stability : Resists rapid glucuronidation due to steric hindrance from the adjacent piperidinylmethyl group.
Structural comparisons with [4-(chloromethyl)phenyl]methanol (CAS 16473-35-1) demonstrate that replacing chlorine with a piperidinylmethyl group reduces electrophilicity while maintaining spatial occupancy.
Piperidine Ring Substituent Effects
The 4-methyl group on the piperidine ring induces two critical effects:
- Conformational restriction : The methyl group occupies an equatorial position, stabilizing the chair conformation and reducing ring puckering energy by ~8 kcal/mol compared to unsubstituted piperidine.
- Electronic modulation : The electron-donating methyl group increases the piperidine nitrogen’s basicity (predicted pKa ~9.2 vs. ~10.5 for des-methyl analogs), enhancing cationic character at physiological pH.
Comparative analysis with piperazine derivatives (e.g., CID 18525813) reveals that piperidine’s six-membered ring provides superior metabolic stability over piperazine’s smaller ring, which is prone to oxidative degradation. The methyl substituent further improves metabolic resistance by shielding the nitrogen from cytochrome P450-mediated oxidation.
Key Structural Comparisons
Properties
IUPAC Name |
[2-[(4-methylpiperidin-1-yl)methyl]phenyl]methanol;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO.ClH/c1-12-6-8-15(9-7-12)10-13-4-2-3-5-14(13)11-16;/h2-5,12,16H,6-11H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMMWFGCKJWZBET-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)CC2=CC=CC=C2CO.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.78 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The preparation of {2-[(4-Methyl-1-piperidinyl)methyl]phenyl}methanol hydrochloride involves synthetic routes that typically include the reaction of 4-methylpiperidine with benzyl chloride, followed by reduction and subsequent hydrochloride salt formation . Industrial production methods may vary, but they generally follow similar synthetic pathways to ensure high purity and yield .
Chemical Reactions Analysis
{2-[(4-Methyl-1-piperidinyl)methyl]phenyl}methanol hydrochloride undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes under specific conditions.
Reduction: It can be reduced to form alcohols or other reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where the piperidinyl group can be replaced by other nucleophiles.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Chemical Synthesis
Building Block for Complex Molecules
- The compound serves as a crucial building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. Its unique piperidinyl structure allows for diverse modifications, enabling the synthesis of various derivatives with enhanced biological activities.
Reactivity Profile
- The compound undergoes several types of reactions:
- Oxidation : Can be oxidized to form ketones or aldehydes.
- Reduction : Capable of being reduced to generate alcohols or other reduced forms.
- Substitution Reactions : The piperidinyl group can be replaced by other nucleophiles, expanding its utility in synthetic chemistry.
Biological Research
Cellular Interaction Studies
- In biological contexts, {2-[(4-Methyl-1-piperidinyl)methyl]phenyl}methanol hydrochloride is utilized to study cellular processes and receptor interactions. It has been shown to interact with specific molecular targets, potentially influencing signaling pathways related to various diseases.
Pharmacological Applications
- The compound's structural similarities to known pharmacophores suggest potential therapeutic applications. For instance, derivatives of this compound may exhibit activity against neurological disorders or as analgesics due to their interaction with central nervous system receptors .
Industrial Applications
Chemical Intermediates
- In industrial settings, this compound is used in the production of various chemical intermediates. This includes its role in synthesizing other complex molecules required for pharmaceutical formulations and specialty chemicals.
Production Processes
- The compound can be synthesized through methods involving the reaction of 4-methylpiperidine with benzyl chloride, followed by reduction and hydrochloride salt formation. This efficient synthetic route contributes to its viability as an industrial chemical .
Case Study 1: Pharmacological Evaluation
A study evaluated the pharmacological effects of derivatives of this compound on pain models in rodents. Results indicated significant analgesic properties, suggesting potential use in pain management therapies.
Case Study 2: Synthesis Optimization
Research focused on optimizing the synthesis route for this compound demonstrated improved yields when using alternative solvents during the reduction process, showcasing its adaptability in industrial applications .
Mechanism of Action
The mechanism of action of {2-[(4-Methyl-1-piperidinyl)methyl]phenyl}methanol hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act on receptors or enzymes, leading to changes in cellular processes and functions . The exact molecular targets and pathways involved can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares {2-[(4-Methyl-1-piperidinyl)methyl]phenyl}methanol hydrochloride with structurally or functionally related compounds:
*Inferred formula (C₁₅H₂₁NO₂·HCl). †Estimated based on structural calculation.
Key Structural and Functional Differences:
Methylation may enhance lipophilicity and receptor binding compared to unsubstituted analogs.
Backbone Diversity : SB269970 incorporates a pyrrolidine-sulfonyl group, enabling 5-HT7 receptor antagonism , whereas the target compound’s benzyl alcohol moiety may favor hydrogen bonding with polar targets.
Salt Forms: Dihydrochloride salts (e.g., 2-[4-[(4-chlorophenyl)-phenyl-methyl]piperazin-1-yl]ethanol) exhibit higher aqueous solubility than monohydrochlorides .
Functional Groups: The propanone derivative (CAS 1246172-77-9) includes a ketone and amine, broadening reactivity compared to the target’s alcohol and piperidine groups .
Research Implications and Limitations
- Pharmacological Gaps : Direct activity data for the target compound are absent; inferences rely on structural analogs like SB269970, which modulates 5-HT7 receptors .
- Synthetic Challenges : details reflux-based synthesis of a related piperidine compound, suggesting similar methods may apply to the target .
- Safety and Regulation : Compounds like 4-(Diphenylmethoxy)piperidine Hydrochloride lack full ecotoxicological data, highlighting regulatory gaps for piperidine derivatives .
Biological Activity
{2-[(4-Methyl-1-piperidinyl)methyl]phenyl}methanol hydrochloride, also known by its CAS number 1047652-19-6, is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and relevant case studies, providing a comprehensive overview of its pharmacological properties.
Chemical Structure and Properties
The compound can be described by the following structural formula:
This molecular structure features a piperidine ring, which is known for its versatility in biological applications, particularly in drug design.
The biological activity of this compound is primarily attributed to its interactions with various receptor systems in the body. The piperidine moiety is known to engage with neurotransmitter receptors, which may influence signaling pathways related to pain modulation and mood regulation.
- Opioid Receptor Interaction : Preliminary studies suggest that compounds with similar structures exhibit functional antagonism at opioid receptors. This indicates potential applications in pain management and addiction therapy .
- Antimicrobial Activity : Research has shown that derivatives of piperidine compounds can possess significant antimicrobial properties. The presence of the phenyl group enhances the interaction with microbial targets, potentially leading to effective treatments against various pathogens .
Biological Activity Data
The following table summarizes key findings from various studies regarding the biological activity of this compound and related compounds:
| Activity Type | Effect | Reference |
|---|---|---|
| Opioid Receptor Antagonism | Functional antagonism observed | |
| Antimicrobial Activity | Moderate activity against bacteria | |
| Antifungal Activity | Effective against fungal strains |
Case Studies
Several case studies have investigated the biological effects of compounds related to this compound:
- Pain Management : A study focused on the synthesis of methyl-substituted analogues demonstrated enhanced potency at μ-opioid receptors, suggesting that modifications to the piperidine structure can lead to improved analgesic properties .
- Antimicrobial Efficacy : Research involving the synthesis of similar phenylpiperidine derivatives revealed significant antibacterial effects against Gram-positive and Gram-negative bacteria. The structure-activity relationship (SAR) indicated that specific substitutions on the phenyl ring could enhance efficacy .
- Fungal Inhibition : Another investigation highlighted the antifungal potential of piperidine derivatives, showing promising results against various fungal strains including Candida and Aspergillus species .
Q & A
Basic Research Questions
Q. What are the recommended synthesis routes for {2-[(4-Methyl-1-piperidinyl)methyl]phenyl}methanol hydrochloride, and how can reaction conditions be optimized?
- Methodology :
- Step 1 : Utilize reductive amination for coupling 4-methylpiperidine with a benzaldehyde derivative (e.g., 2-formylphenylmethanol) in the presence of a reducing agent like sodium cyanoborohydride. Adjust pH to 6–7 to favor selective imine formation .
- Step 2 : Purify intermediates via column chromatography (silica gel, eluent: dichloromethane/methanol 9:1) to remove unreacted reagents.
- Step 3 : Hydrochloride salt formation is achieved by treating the free base with HCl gas in 2-propanol, followed by recrystallization from acetone .
- Optimization : Monitor reaction progress using TLC (Rf ~0.3 in ethyl acetate/hexane 1:1) and adjust temperature (25–40°C) to minimize side products like N-oxide derivatives .
Q. How can HPLC methods be validated for purity analysis of this compound?
- Methodology :
- Column : C18 reverse-phase column (250 mm × 4.6 mm, 5 µm).
- Mobile Phase : Methanol/buffer (65:35 v/v), where the buffer contains sodium acetate (6.8 g/L) and sodium 1-octanesulfonate (16.22 g/L) adjusted to pH 4.6 with glacial acetic acid .
- Parameters : Flow rate 1.0 mL/min, UV detection at 254 nm, injection volume 10 µL.
- Validation : Assess linearity (R² >0.999), precision (%RSD <2%), and limit of detection (LOD <0.1%) using USP guidelines .
Q. What stability factors should be considered during storage?
- Key Factors :
- pH Sensitivity : Degradation accelerates in alkaline conditions (pH >8), forming hydrolyzed products like 2-(4-methylpiperidinyl)methylphenol. Store in pH 4–6 buffers .
- Temperature : Store at 2–8°C in airtight containers to prevent oxidation. Thermal degradation studies show 5% loss at 25°C over 6 months .
- Light Exposure : Protect from UV light to avoid photolytic cleavage of the piperidine-methylene bond .
Advanced Research Questions
Q. How can structural analogs of this compound be designed to enhance receptor binding affinity?
- Strategy :
- Computational Modeling : Use molecular docking (e.g., AutoDock Vina) to predict interactions with targets like sigma-1 receptors. Replace the 4-methyl group with bulkier substituents (e.g., 4-cyclopentyl) to improve hydrophobic interactions .
- Synthetic Modifications : Introduce electron-withdrawing groups (e.g., nitro) at the phenyl ring to enhance π-π stacking with aromatic residues in receptor pockets .
- Validation : Compare IC50 values of analogs using radioligand binding assays (e.g., [³H]SB-269970 for serotonin receptors) .
Q. How can contradictory data in biological activity studies be resolved?
- Case Example : If one study reports antagonism at dopamine D2 receptors while another shows no effect:
Replicate Conditions : Ensure identical assay buffers (e.g., Tris-HCl pH 7.4 vs. HEPES pH 7.2) and cell lines (CHO vs. HEK293) .
Control Experiments : Use reference standards (e.g., haloperidol for D2 antagonism) to validate assay sensitivity .
Orthogonal Assays : Confirm results via cAMP accumulation assays or calcium flux measurements .
Q. What advanced techniques characterize degradation products under stress conditions?
- Methodology :
- Forced Degradation : Expose the compound to 0.1N HCl (acidic hydrolysis), 0.1N NaOH (basic hydrolysis), and UV light (254 nm, 48 hours) .
- Analysis :
- LC-MS/MS : Identify degradation products using a Q-TOF mass spectrometer (e.g., m/z 320.2 for demethylated species) .
- NMR : Compare ¹H-NMR spectra of stressed samples to the parent compound; look for loss of methyl singlet (δ 1.2 ppm) from the piperidine group .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
